REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6].[N+:12]([O-])([OH:14])=[O:13]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:12]([O-:14])=[O:13])[C:9]=1[O:10][CH3:11])[C:5]#[N:6]
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Name
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|
Quantity
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5.22 g
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Type
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reactant
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Smiles
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BrC=1C=C(C#N)C=CC1OC
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 2 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ice bath was removed
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Type
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ADDITION
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Details
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The reaction mixture was diluted with ethyl acetate and water
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Type
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WASH
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Details
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the organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (sodium sulfate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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BrC=1C=C(C#N)C=C(C1OC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |